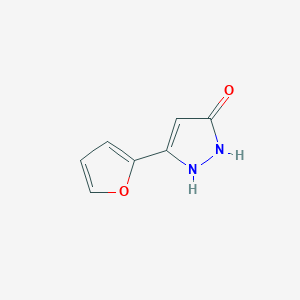

3-(furan-2-yl)-1H-pyrazol-5-ol

Beschreibung

3-(Furan-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxy group at position 5 and a furan ring at position 2. Its molecular formula is C₇H₆N₂O₂, with a molecular weight of 160.176 g/mol (). The compound is synthesized via condensation reactions involving 2-furoylacetonitrile and hydrazine derivatives, as detailed in . This scaffold is pharmacologically significant, with derivatives demonstrating anti-inflammatory () and antimicrobial activities (). Its structural flexibility allows for diverse substitutions, enabling exploration of structure-activity relationships (SAR).

Eigenschaften

CAS-Nummer |

467248-38-0; 61928-41-4 |

|---|---|

Molekularformel |

C7H6N2O2 |

Molekulargewicht |

150.137 |

IUPAC-Name |

5-(furan-2-yl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C7H6N2O2/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10) |

InChI-Schlüssel |

JUGKNVFOSHLNDB-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2=CC(=O)NN2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(furan-2-yl)-1H-pyrazol-5-ol typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Analyse Chemischer Reaktionen

3-(furan-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial agent against various bacterial strains.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The biological activity of 3-(furan-2-yl)-1H-pyrazol-5-ol is attributed to its ability to interact with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The furan ring’s reactivity allows it to form covalent bonds with nucleophilic residues in proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

Key Observations :

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.